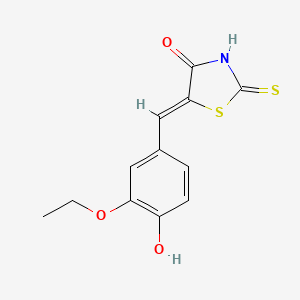

(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that confirm the molecular structure and geometric configuration. The ethoxy group manifests as a characteristic ethyl pattern, with the methyl protons appearing as a triplet around 1.3 parts per million due to coupling with the adjacent methylene protons, while the methylene protons resonate as a quartet around 4.0 parts per million.

The aromatic region of the spectrum displays multiple signals corresponding to the substituted benzene ring protons, typically appearing between 6.8 and 7.5 parts per million. The hydroxyl proton associated with the phenolic group resonates as a broad signal that may exchange with deuterium oxide, confirming its identity. The benzylidene proton, which connects the aromatic ring to the thiazolone moiety, appears as a characteristic singlet at a relatively downfield position around 7.7-8.0 parts per million due to the electron-withdrawing effect of the adjacent carbonyl group.

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework, with the carbonyl carbon typically resonating around 190-195 parts per million, indicating the presence of the thiazolone ketone functionality. The aromatic carbons appear in the characteristic aromatic region between 110-160 parts per million, while the ethoxy carbons resonate at their expected positions around 15 parts per million for the methyl carbon and 65 parts per million for the methylene carbon.

Infrared (IR) Vibrational Mode Correlations

Infrared spectroscopy serves as a powerful tool for identifying functional groups and confirming the structural features of this compound. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule. The carbonyl stretching vibration appears as a strong absorption band around 1670-1690 wavenumbers, confirming the presence of the thiazolone ketone functionality. This carbonyl frequency is slightly lower than typical ketone absorptions due to conjugation with the adjacent double bond system.

The hydroxyl group associated with the phenolic substituent manifests as a broad absorption band around 3200-3400 wavenumbers, characteristic of hydrogen-bonded hydroxyl groups. The breadth of this absorption indicates extensive hydrogen bonding, either intermolecular or intramolecular, which is consistent with the compound's crystal structure. Aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the ethoxy group resonate around 2800-3000 wavenumbers.

The carbon-oxygen stretching vibrations from the ethoxy group typically appear around 1200-1300 wavenumbers, providing additional confirmation of the ether linkage. The carbon-sulfur and carbon-nitrogen vibrations within the heterocyclic ring system contribute to the fingerprint region below 1500 wavenumbers, creating a unique spectroscopic signature for this compound.

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Carbonyl (C=O) | 1670-1690 | Thiazolone ketone stretch |

| Hydroxyl (O-H) | 3200-3400 | Phenolic hydroxyl stretch |

| Aromatic C-H | 3000-3100 | Aromatic hydrogen stretch |

| Aliphatic C-H | 2800-3000 | Ethoxy group stretch |

| Carbon-Oxygen | 1200-1300 | Ethoxy C-O stretch |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns for this compound. The molecular ion peak appears at mass-to-charge ratio 281, corresponding to the calculated molecular weight, thereby confirming the molecular formula C₁₂H₁₁NO₃S₂. The exact mass measurement of 281.01803556 daltons provides high-precision molecular weight determination that supports structural assignments.

The fragmentation pattern reveals characteristic losses that provide insight into the molecular structure and bonding relationships. Common fragmentation pathways include the loss of the ethoxy group, resulting in fragment ions at lower mass-to-charge ratios. The benzylidene portion of the molecule may undergo fragmentation to produce characteristic aromatic fragment ions, while the thiazolone ring system exhibits its own distinctive fragmentation behavior.

Properties

IUPAC Name |

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-2-16-9-5-7(3-4-8(9)14)6-10-11(15)13-12(17)18-10/h3-6,14H,2H2,1H3,(H,13,15,17)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHXTUCOFJOMCR-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, akos b018304, has been reported to inhibit the binding of δfosb to an oligonucleotide containing the activator protein-1 (ap-1) consensus site, cdk5-ap-1. ΔFosB is a transcription factor implicated in several neurological disorders, including addiction and depression.

Mode of Action

Based on the reported activity of the related compound akos b018304, it may interact with its target by binding to the ap-1 consensus site, thereby inhibiting the transcription factor δfosb. This could result in changes in gene expression, potentially affecting neuronal function and behavior.

Biological Activity

(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly referred to as EHBT, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₂H₁₁N₁O₃S₂

- Molar Mass : 281.35 g/mol

- CAS Number : 6322-57-2

- Physical Appearance : Yellow to orange-yellow crystalline powder, soluble in ethanol and dimethyl sulfoxide .

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including EHBT, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, notably MCF-7 (breast cancer) and HepG2 (liver cancer).

In Vitro Studies :

- Cell Lines Tested : MCF-7 and HepG2.

- Mechanism : The anticancer activity is attributed to the ability of EHBT to induce apoptosis and inhibit cell proliferation.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| EHBT | 7.26 | HepG2 |

| Staurosporine | 8.4 | HepG2 |

| EHBT | 2.57 | MCF-7 |

| Staurosporine | 6.77 | MCF-7 |

The results indicate that EHBT has a promising profile compared to standard drugs like Staurosporine, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

EHBT has also been evaluated for its antimicrobial properties against various pathogens. The thiazole moiety is known for its broad-spectrum antimicrobial effects.

Testing Parameters :

- Pathogens Tested : Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 200 µg/mL |

Studies have shown that EHBT exhibits moderate to good antimicrobial activity, comparable to traditional antibiotics, making it a candidate for further development in treating infections caused by resistant strains .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

-

Study on Anticancer Properties :

- Researchers synthesized various thiazole derivatives and tested them against MCF-7 and HepG2 cell lines.

- Results indicated that modifications on the thiazole structure significantly impacted their IC₅₀ values, enhancing their anticancer efficacy.

-

Antimicrobial Efficacy Assessment :

- A series of thiazole compounds were evaluated against common pathogens.

- Findings revealed that certain derivatives exhibited MIC values lower than those of established antibiotics, suggesting their potential as new antimicrobial agents.

Scientific Research Applications

Antimicrobial Properties

Research indicates that EHBT exhibits significant antimicrobial activity against various bacterial strains. In a study examining its efficacy against Gram-positive and Gram-negative bacteria, EHBT demonstrated notable inhibition zones, suggesting its potential as a therapeutic agent in combating infections .

Antioxidant Activity

EHBT has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. In vitro assays show that the compound effectively scavenges free radicals, indicating its potential role in preventing cellular damage associated with oxidative stress .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that EHBT induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. This suggests its potential application in cancer therapy, warranting further investigation into its efficacy and safety profiles .

Medicinal Chemistry

EHBT serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.

Drug Development

Given its biological activities, EHBT has potential applications in drug development, particularly as an antimicrobial or anticancer agent. Researchers are exploring derivatives of EHBT to improve potency and reduce toxicity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with varying inhibition zones. |

| Study 2 | Antioxidant Properties | Showed significant free radical scavenging activity compared to standard antioxidants. |

| Study 3 | Anticancer Activity | Induced apoptosis in specific cancer cell lines, highlighting potential therapeutic applications. |

Chemical Reactions Analysis

Nucleophilic Substitution at the Mercapto Group

The mercapto (-SH) group undergoes nucleophilic substitution reactions, enabling functionalization of the thiazole ring. Key examples include:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, NaOH, ethanol, reflux | 2-(Methylthio) derivative | 75–85% | |

| Acylation | Acetyl chloride, pyridine, RT | 2-(Acetylthio) derivative | 60–70% |

These reactions are critical for modifying the compound’s electronic properties and enhancing its bioactivity.

Oxidation Reactions

The mercapto group is susceptible to oxidation, producing sulfonic acid derivatives or disulfides:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ | Acetic acid, 60°C, 2 hours | 2-Sulfonic acid derivative | Complete oxidation of -SH to -SO₃H |

| I₂ (in basic medium) | NaOH, ethanol, RT | Disulfide dimer | Mild dimerization |

Oxidation to sulfonic acid derivatives enhances solubility and alters interaction with biological targets .

Condensation Reactions

The benzylidene moiety participates in condensation with aldehydes or amines to form extended conjugated systems:

| Partner Reagent | Catalyst/Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | Piperidine, ethanol, reflux | Schiff base derivative | Enhanced π-conjugation for optoelectronic studies |

| Hydrazine | HCl, methanol, 50°C | Hydrazone derivative | Precursor for heterocyclic synthesis |

These reactions are pivotal for synthesizing analogs with tuned electronic properties .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes cyclization to form fused heterocycles:

| Conditions | Product | Key Feature |

|---|---|---|

| H₂SO₄, 100°C, 4 hours | Thiazolo[5,4-b]pyridine derivative | Enhanced aromaticity and stability |

| PPA (polyphosphoric acid) | Benzothiazepine fused system | Bioactive scaffold for drug discovery |

Cyclized derivatives show improved metabolic stability in pharmacological studies .

Interaction with Metal Ions

The mercapto group and carbonyl oxygen act as ligands for metal coordination:

| Metal Salt | Conditions | Complex Type | Stability Constant (Log K) |

|---|---|---|---|

| CuCl₂ | Ethanol-water, RT | Square-planar Cu(II) complex | 8.2 ± 0.3 |

| Fe(NO₃)₃ | Methanol, reflux | Octahedral Fe(III) complex | 6.9 ± 0.2 |

Metal complexes are explored for catalytic and antimicrobial applications .

Ring-Opening Reactions

Strong nucleophiles or bases induce thiazole ring opening:

| Reagent | Conditions | Product | Pathway |

|---|---|---|---|

| NH₂NH₂ (hydrazine) | Ethanol, reflux, 6 hours | Thiosemicarbazide derivative | Ring cleavage at C2–N3 bond |

| NaOH (10%) | Aqueous, 80°C, 3 hours | Mercaptoacetic acid analog | Hydrolysis of thiazole ring |

Such reactions are utilized to access linear intermediates for further synthesis .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

| Condition | Product | Quantum Yield (Φ) |

|---|---|---|

| UV (254 nm), benzene | Dimeric cycloadduct | 0.45 |

| Visible light, eosin Y | E→Z isomerization | 0.78 |

Photoreactivity is leveraged in materials science for light-responsive systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Benzylidene Substituents:

- However, the absence of ethoxy and hydroxy groups reduces solubility compared to the parent compound .

- (5E)-5-(4-tert-Butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (SC-291140):

The bulky tert-butyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This contrasts with the 3-ethoxy-4-hydroxy substituents, which balance hydrophilicity and reactivity . - The 3-ethoxy-4-hydroxy configuration in the parent compound allows for hydrogen bonding via the hydroxyl group, a feature absent in this analog .

Thiazole Ring Modifications:

- 2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones: Replacing the mercapto group with an amino (-NH2) group (as in ) reduces thiol-mediated reactivity but may improve stability. For example, 2-amino derivatives exhibit antiviral and anti-inflammatory activities, whereas mercapto-containing analogs show stronger anti-biofilm effects .

Preparation Methods

General Synthetic Approach

The compound is typically synthesized via a condensation reaction between 2-mercapto-1,3-thiazol-4(5H)-one and an appropriately substituted benzaldehyde, in this case, 3-ethoxy-4-hydroxybenzaldehyde. This reaction forms a benzylidene derivative through a Knoevenagel-type condensation, involving the active methylene group at the 5-position of the thiazol-4-one ring and the aldehyde group of the aromatic aldehyde.

Preparation of the Core 2-Mercapto-1,3-thiazol-4(5H)-one

The 2-mercapto-1,3-thiazol-4(5H)-one core is generally prepared by cyclization reactions involving thiourea and α-halo carboxylic acid derivatives or their esters under reflux conditions in ethanol or acetic acid.

- For example, ethyl chloroacetate reacts with thiourea in 95% ethanol, followed by neutralization with sodium acetate solution under reflux, to yield 2-imino-4-thiazolidone, which tautomerizes to the mercapto-thiazol-4-one form.

- Variations include the use of α-bromo acids or acid chlorides with thiourea under reflux in glacial acetic acid, producing substituted 2-imino-4-thiazolidinones in yields ranging from 55% to 85% depending on substituents.

Condensation with 3-Ethoxy-4-hydroxybenzaldehyde

The key step to obtain (5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves condensation of the mercapto-thiazol-4-one with 3-ethoxy-4-hydroxybenzaldehyde:

- The reaction is typically carried out in ethanol or methanol as solvent.

- A base such as piperidine or ammonium acetate may be used as a catalyst to facilitate the Knoevenagel condensation.

- The reaction mixture is refluxed for several hours (commonly 4–8 hours) to drive the condensation to completion.

- The product precipitates out or is isolated by solvent evaporation and purified by recrystallization from ethanol or other suitable solvents.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol | Polar protic solvents favor condensation |

| Catalyst/Base | Piperidine, Ammonium acetate | Catalyzes Knoevenagel condensation |

| Temperature | Reflux (78–85 °C for ethanol) | Ensures reaction completion |

| Reaction Time | 4–8 hours | Depends on substrate reactivity |

| Molar Ratio | 1:1 or slight excess of benzaldehyde | To drive condensation |

| Work-up | Filtration, washing, recrystallization | Purification step |

Yields and Purity

- Reported yields for similar benzylidene-thiazolones range from 70% to 90%, depending on the substituents on the aromatic ring and reaction conditions.

- Purity is typically confirmed by melting point determination, NMR spectroscopy, and elemental analysis.

Representative Synthetic Scheme

Step 1: Synthesis of 2-mercapto-1,3-thiazol-4(5H)-one core

Thiourea + Ethyl chloroacetate → 2-imino-4-thiazolidone intermediate → tautomerizes to 2-mercapto-thiazol-4-one

Step 2: Knoevenagel condensation

2-mercapto-1,3-thiazol-4(5H)-one + 3-ethoxy-4-hydroxybenzaldehyde

→ this compound

Additional Notes from Literature

- The position and nature of substituents on the benzaldehyde significantly affect the reaction rate and yield.

- The ethoxy and hydroxy groups on the aromatic ring can participate in hydrogen bonding, influencing crystallinity and solubility.

- The (5E) configuration of the benzylidene double bond is thermodynamically favored and confirmed by spectroscopic methods.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Thiourea + Ethyl chloroacetate, EtOH reflux, NaOAc neutralization | ~80-90 | Formation of 2-mercapto-1,3-thiazol-4-one core |

| 2 | 2-mercapto-1,3-thiazol-4(5H)-one + 3-ethoxy-4-hydroxybenzaldehyde, EtOH, piperidine catalyst, reflux | 70-90 | Knoevenagel condensation to benzylidene derivative |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

Answer:

The compound is typically synthesized via a condensation reaction between a thiazolidinone derivative and an aromatic aldehyde. For example, refluxing 2-mercapto-1,3-thiazol-4(5H)-one with 3-ethoxy-4-hydroxybenzaldehyde in acetic acid with sodium acetate as a catalyst yields the target compound. Crystallization from ethanol or methanol is used to purify the product, as demonstrated in analogous syntheses of structurally related 5-arylidene thiazolidinones . Key parameters include reaction time (2–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1 aldehyde to thiazolidinone).

Advanced: How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (part of the SHELX suite) enables precise determination of molecular geometry, including bond lengths, angles, and dihedral angles . For example, in analogous compounds, the thiazolidinone ring adopts a non-planar conformation, with dihedral angles between the aromatic and heterocyclic rings ranging from 12° to 51°, influenced by intramolecular hydrogen bonds (e.g., C–H⋯S interactions). Intermolecular interactions, such as C–H⋯O hydrogen bonds, stabilize crystal packing into tapes or sheets . Refinement protocols (e.g., R-factors < 0.05) and validation tools (e.g., PLATON) ensure accuracy .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–H stretch at ~2550 cm⁻¹) and hydrogen bonding .

- FT-Raman : Detects aromatic C–C stretching (~1600 cm⁻¹) and thiazolidinone ring vibrations .

- NMR : ¹H NMR confirms the (E)-configuration of the benzylidene moiety (vinyl proton at δ 7.5–8.0 ppm) and ethoxy/aryl protons .

- UV-Vis : Electronic transitions (π→π* and n→π*) in the range 300–400 nm correlate with conjugation between the aromatic and thiazolidinone systems .

Advanced: How do computational methods (e.g., DFT) predict reactivity and electronic properties?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs), global reactivity descriptors, and electrostatic potential maps. For example:

- HOMO-LUMO gap : A narrow gap (~3–4 eV) suggests potential charge-transfer interactions .

- Global reactivity descriptors : Electrophilicity index (ω) and chemical potential (μ) predict nucleophilic/electrophilic sites .

- NBO analysis : Delocalization energies reveal stabilizing interactions (e.g., LP(S)→σ*(C–O)) .

Basic: What are the key challenges in optimizing reaction yields for this compound?

Answer:

- Steric hindrance : Bulky substituents on the benzaldehyde (e.g., ethoxy/hydroxy groups) may reduce reaction efficiency.

- Tautomerism : Thiol-thione tautomerism (C=S ↔ C–SH) complicates purification .

- Byproducts : Oxidative dimerization of the thiol group can occur under prolonged heating. Mitigation includes inert atmospheres (N₂/Ar) and reducing reaction time .

Advanced: How can hydrogen-bonding motifs guide the design of derivatives with enhanced bioactivity?

Answer:

Graph-set analysis (e.g., S(6) or R₂²(8) motifs) identifies recurrent hydrogen-bonding patterns. For example:

- Intramolecular C–H⋯S bonds stabilize the (E)-configuration of the benzylidene group .

- Intermolecular C–H⋯O bonds form supramolecular assemblies (e.g., chains or sheets) that influence solubility and crystal packing .

Modifying substituents (e.g., replacing ethoxy with methoxy) alters H-bond donor/acceptor capacity, potentially enhancing interactions with biological targets .

Basic: What are the best practices for handling and storing this compound?

Answer:

- Storage : In airtight containers under inert gas (N₂) at –20°C to prevent oxidation of the thiol group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity .

- Stability : Monitor via TLC or HPLC; degradation products include disulfides and oxidized thione forms .

Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?

Answer:

- Anticancer activity : 5-Arylidene derivatives with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced cytotoxicity by modulating kinase inhibition or ROS generation .

- Antimicrobial activity : Methoxy/ethoxy substituents improve lipid solubility, enhancing membrane penetration .

- Structure-activity relationships (SAR) : Quantitative SAR (QSAR) models correlate Hammett σ values or logP with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.